Dechloro haloperidol decanoate-d19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dechloro haloperidol decanoate-d19 is a deuterated derivative of haloperidol decanoate, a long-acting antipsychotic medication. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C37H26D19ClFNO3, and it has a molecular weight of 625.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dechloro haloperidol decanoate-d19 involves the deuteration of haloperidol decanoate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the haloperidol decanoate molecule. The reaction conditions for this process may vary, but they generally involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Dechloro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Dechloro haloperidol decanoate-d19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of deuterated compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated drugs.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Industry: Applied in the development of new pharmaceuticals and chemical products that incorporate deuterium for improved stability and performance
Mechanism of Action
The mechanism of action of dechloro haloperidol decanoate-d19 is similar to that of haloperidol decanoate. It exerts its effects through strong antagonism of dopamine receptors, particularly the D2 receptors, within the mesolimbic and mesocortical systems of the brain . This antagonism helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine in these brain regions .
Comparison with Similar Compounds
Similar Compounds
Haloperidol decanoate: The non-deuterated form of the compound, used as a long-acting antipsychotic medication.
Deuterated haloperidol: Another deuterated derivative of haloperidol, used for similar research purposes.
Uniqueness
Dechloro haloperidol decanoate-d19 is unique due to its deuterium content, which can provide advantages such as improved metabolic stability and reduced side effects compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C31H42FNO3 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,16D2 |
InChI Key |
DXIPJWCZWAWKET-RLZAXCLZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.